molecular formula C9H8N2O2S B2662261 Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate CAS No. 92807-02-8

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2662261
CAS No.: 92807-02-8
M. Wt: 208.24
InChI Key: FAFWRKKEHLLNPS-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate (CAS: 92807-02-8) is a heterocyclic compound featuring a benzo[d]imidazole core substituted with a methyl carboxylate group at position 4 and a thiol (-SH) group at position 2. Its molecular formula is C₉H₈N₂O₂S, with a molecular weight of 208.24 g/mol . The compound is characterized by its dual functional groups, which enable diverse reactivity: the thiol group participates in alkylation, oxidation, and metal coordination, while the ester group allows hydrolysis or transesterification reactions.

This compound serves as a critical intermediate in organic synthesis, particularly for constructing fused heterocyclic systems. For example, it reacts with dichloromaleimides to form condensed thiazole derivatives like 2,3-dihydro-1H-benzo[4,5]imidazo[2,1-b]pyrrolo[3,4-d][1,3]thiazole-1,3-diones, which are structurally complex bioactive molecules . Its commercial availability (purity ≥95%) and stability under standard conditions make it a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWRKKEHLLNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate typically involves the reaction of 2-mercaptobenzimidazole with methyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the thiol group . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈N₂O₂S
  • Molecular Weight : 208.24 g/mol
  • CAS Number : 92807-02-8
  • Purity : Typically ≥ 97% .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, including this compound. These compounds have shown significant inhibition of pro-inflammatory mediators such as nitric oxide and TNF-α. For instance, derivatives synthesized from this compound demonstrated a notable reduction in edema in animal models, indicating their potential as anti-inflammatory agents .

CompoundDose (mg/kg)% Edema ReductionReference
This compound10050.60%Li et al., 2015
Standard (Ibuprofen)10039.34%Li et al., 2015

Analgesic Effects

The analgesic properties of this compound have also been documented. In animal studies, the compound exhibited a significant decrease in pain response compared to control groups, showcasing its potential for pain management .

StudyCompoundDose (mg/kg)Pain Response Reduction (%)
Datar and Limaye, 2015This compound2078.12
Standard (Diclofenac)--75

Gastroprotective Properties

Research has indicated that certain derivatives of this compound may offer gastroprotective effects, making them candidates for further development in treating gastric ulcers .

Study on Anti-inflammatory and Analgesic Properties

A comprehensive study evaluated several benzimidazole derivatives, including this compound, for their anti-inflammatory and analgesic effects. The study utilized various animal models to assess the compounds' efficacy.

Findings :

  • The compound exhibited a dose-dependent reduction in inflammation.
  • It outperformed standard treatments like ibuprofen and diclofenac in specific assays.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with biological targets relevant to inflammation and pain pathways. These studies suggest strong binding affinities that could translate into effective therapeutic agents against inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Substituents Molecular Weight Key Features Applications References
Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate 2-SH, 4-COOCH₃ 208.24 Thiol reactivity, ester hydrolysis potential Synthesis intermediates, drug design
Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate 2-CH₃, 4-COOCH₃ 206.22 Methyl group enhances lipophilicity; lacks thiol reactivity PARP-1 inhibitor precursors
5-Chloropyridin-3-yl 2-methyl-1H-benzo[d]imidazole-4-carboxylate 2-CH₃, 4-COO-(5-Cl-pyridinyl) 288.0 Chloropyridine ester enhances antiviral activity SARS-CoV-2 3CLpro inhibition
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate 6-Cl, 2-oxo, 4-COOCH₃ 226.61 Oxo group introduces hydrogen bonding; chloro substituent affects polarity Heterocyclic building blocks
Methyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate 2-SH, 1-CH₃, 5-COOCH₃ 186.20 Smaller imidazole ring; altered regiochemistry Enzyme inhibition studies

Physicochemical Properties

  • Solubility : The target compound’s logP value (predicted ~1.5) is lower than its methyl-substituted analogue (logP ~2.1), reflecting the thiol group’s polarity .
  • Thermal Stability : Derivatives with electron-deficient rings (e.g., 6-Cl substituents) exhibit higher melting points (>200°C) compared to the parent compound (mp ~150°C) .

Biological Activity

Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the mercapto group (-SH) and carboxylate group (-COO^-) enhances its reactivity and potential biological interactions.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study by Gowda et al. demonstrated that various benzimidazole derivatives showed potent anti-leukemic activity, with some compounds inhibiting human leukemia cells at low concentrations (IC50 values as low as 3 µM) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Methyl 2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateK562 (leukemia)3
This compoundVarious cancer linesTBD

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A comprehensive review highlighted that certain benzimidazole compounds demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens like Candida albicans .

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound NameMicroorganism TestedMIC (µg/ml)Reference
Benzimidazole Derivative 1S. typhi50
Benzimidazole Derivative 2C. albicans250

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, studies on related compounds have indicated that they can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Antileukemic Activity : In vitro studies showed that this compound significantly inhibited the proliferation of leukemia cell lines, suggesting a potential therapeutic role in treating hematological malignancies.
  • Antimicrobial Efficacy : Clinical isolates of bacteria were tested against this compound, revealing promising results in inhibiting growth compared to standard antibiotics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate?

The synthesis typically involves cyclization of precursor molecules under controlled conditions. Key steps include:

  • Cyclization of 3-amino-2-nitrobenzoate derivatives with thiourea or thioacetamide to form the benzimidazole core ().
  • Esterification using methanol under acidic or basic catalysis to introduce the methyl carboxylate group.
  • Thiol group protection/deprotection to avoid oxidation during synthesis (e.g., using trityl groups, removed post-cyclization) ().

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Monitor pH to prevent premature thiol oxidation.
  • Purify intermediates via column chromatography to improve yields ().

Q. What instrumental methods are recommended for characterizing this compound and validating its structure?

Key techniques include:

  • 1H/13C NMR Spectroscopy : Confirm aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.5 ppm) and ester carbonyl signals (~δ 165–170 ppm) ().
  • LC-MS : Verify molecular weight (208.24 g/mol) and detect impurities ().
  • X-ray Crystallography (SHELX) : Resolve crystal packing and confirm stereochemistry ().

Q. Data Interpretation Tips :

  • For crystallography, refine data using SHELXL to address challenges like thiol group disorder ().
  • Compare experimental log P (e.g., XLOGP3 = 1.78) with computational predictions to validate physicochemical properties ().

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
  • Storage : Keep in airtight containers at –20°C to prevent degradation ().

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway during synthesis?

  • Hypothesized Pathway :
    • Nucleophilic attack by the thiol group on a carbonyl intermediate.
    • Aromatic electrophilic substitution to form the benzimidazole ring ().
  • Experimental Validation :
    • Use isotopic labeling (e.g., 13C) to track carbon migration.
    • Perform kinetic studies under varying temperatures/pH to identify rate-determining steps ().

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Challenges :
    • Thiol group disorder due to rotational flexibility.
    • Weak diffraction from light atoms (e.g., sulfur).
  • Solutions :
    • Collect high-resolution data (≤1.0 Å) using synchrotron sources.
    • Apply restraints in SHELXL refinement to model disordered regions ().

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?

  • Key Modifications :
    • Replace the methyl ester with ethyl or propyl groups to alter lipophilicity (log P).
    • Introduce substituents at the 5-position to enhance target binding ().
  • Assay Design :
    • Test antimicrobial activity via broth microdilution (MIC values).
    • Evaluate enzyme inhibition (e.g., CYP450 isoforms) using fluorometric assays ().

Q. What are the degradation products under accelerated stability conditions, and how are they analyzed?

  • Conditions :
    • Expose to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Degradation Pathways :
    • Hydrolysis of the ester group → carboxylic acid derivative.
    • Oxidation of the thiol → disulfide dimer ().
  • Analytical Methods :
    • HPLC-DAD to track degradation peaks.
    • HRMS to identify disulfide formation (m/z 415.3 for dimer) ().

Q. How can computational modeling predict bioavailability and target interactions?

  • Parameters to Model :
    • Log S (ESOL) : –2.45 (predicts moderate aqueous solubility).
    • Topological Polar Surface Area (TPSA) : 75.8 Ų (indicates moderate membrane permeability) ().
  • Docking Studies :
    • Use AutoDock Vina to simulate binding to cysteine proteases (e.g., cathepsin B).
    • Prioritize analogs with ΔG < –8 kcal/mol for synthesis ().

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